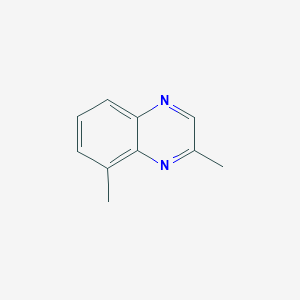

2,8-Dimethylquinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,8-Dimethylquinoxaline is a nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring structure. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethylquinoxaline typically involves the condensation of 2,3-diaminotoluene with 2,3-butanedione under acidic conditions. This reaction proceeds through the formation of an intermediate diimine, which then cyclizes to form the quinoxaline ring . The reaction can be carried out in various solvents, including ethanol and acetic acid, and often requires heating to reflux temperatures to achieve good yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, green chemistry approaches, such as the use of water as a solvent and catalyst-free conditions, are being explored to make the process more environmentally friendly .

化学反応の分析

Types of Reactions

2,8-Dimethylquinoxaline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert it to tetrahydroquinoxalines.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Tetrahydroquinoxalines.

Substitution: Halogenated or sulfonylated quinoxalines.

科学的研究の応用

2,8-Dimethylquinoxaline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

Industry: It is used in the production of dyes, pigments, and other materials.

作用機序

The mechanism of action of 2,8-Dimethylquinoxaline involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits essential enzymes.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Enzyme Inhibition: It acts as an inhibitor of specific enzymes, such as tyrosine kinases, which are involved in cell signaling and growth.

類似化合物との比較

2,8-Dimethylquinoxaline can be compared with other quinoxaline derivatives:

Quinoxaline: The parent compound, which has a broader range of biological activities.

2,3-Dimethylquinoxaline: Similar in structure but differs in the position of the methyl groups, affecting its reactivity and biological activity.

5,8-Dimethylquinoxaline: Another derivative with different substitution patterns, leading to variations in its chemical and biological properties.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .

生物活性

2,8-Dimethylquinoxaline is a compound belonging to the quinoxaline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on recent research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. It has shown promising results in inhibiting the growth of pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be significantly lower than those of standard antibiotics, demonstrating its potential as an effective antimicrobial agent.

| Bacterial Strain | MIC (mg/mL) | Standard Drug MIC (mg/mL) |

|---|---|---|

| Pseudomonas aeruginosa | 1 × 10⁻⁶ | 1 × 10⁻⁵ |

| Klebsiella pneumoniae | 1 × 10⁻⁵ | 1 × 10⁻⁴ |

The compound's effectiveness is attributed to its lipophilic nature and the electron-withdrawing properties of substituents on the quinoxaline structure, which enhance its interaction with bacterial membranes .

Cytotoxic Effects

In vitro studies have evaluated the cytotoxicity of this compound on various cancer cell lines. It exhibited selective cytotoxicity against human cancer cells such as HeLa and MCF-7, with IC50 values indicating significant growth inhibition:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30.98 |

| MCF-7 | 22.7 |

These results suggest that this compound may induce apoptosis in cancer cells through mechanisms that require further investigation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The compound has been shown to interfere with DNA replication in bacterial cells.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.

- Modulation of Signaling Pathways : Research indicates that it may affect pathways involved in cell survival and apoptosis.

Case Studies

A notable study conducted by Saari et al. explored the effects of quinoxaline derivatives on lipid accumulation in HepG2 hepatocytes. The findings revealed that certain derivatives effectively reduced palmitate-induced lipid accumulation by approximately 50%, suggesting a hepatoprotective effect .

Safety and Toxicity Profile

The safety profile of this compound has been assessed through various toxicity studies. In rodent models, it demonstrated a high median lethal dose (>2000 mg/kg), indicating low acute toxicity. However, some hematological changes were observed at high doses:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Platelet Count | Normal | Increased by 99.8% |

| White Blood Cell Count | Normal | Increased by 188.8% |

These changes necessitate further investigation to understand their implications for long-term exposure .

特性

IUPAC Name |

2,8-dimethylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-4-3-5-9-10(7)12-8(2)6-11-9/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIHDKFNULRSQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。